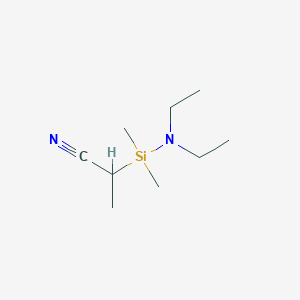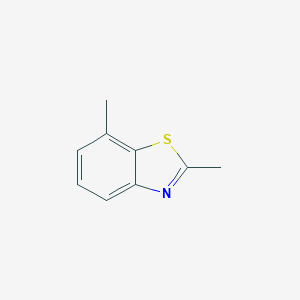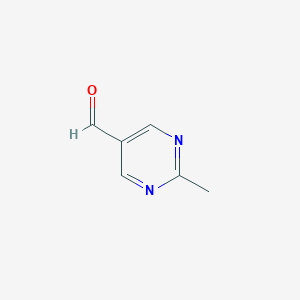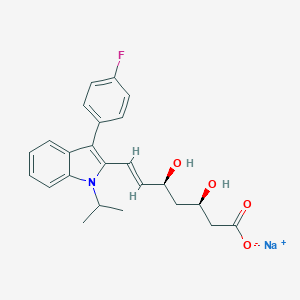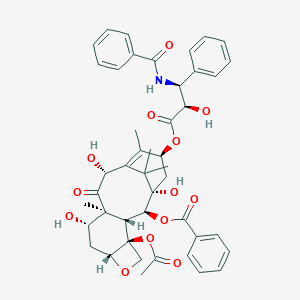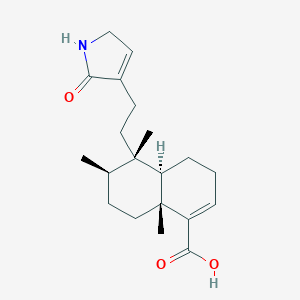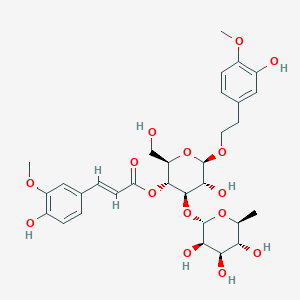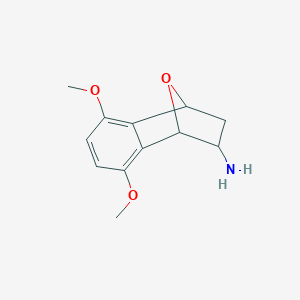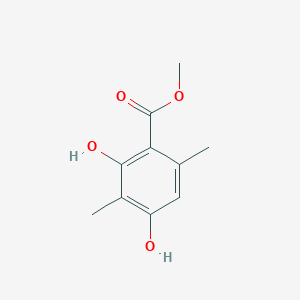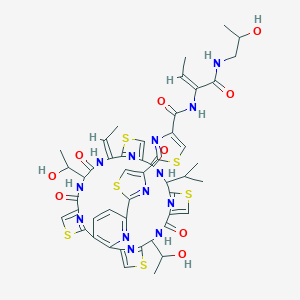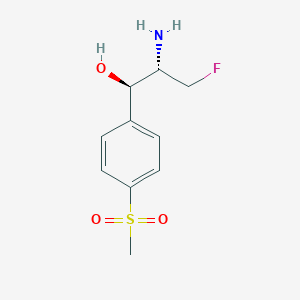
Florfenicol-amin
Übersicht
Beschreibung
Florfenicol amine, also known as florfenicol, is an important antibiotic used in veterinary medicine and aquaculture. Florfenicol amine is a broad-spectrum antibiotic that is effective against many Gram-positive and Gram-negative bacteria. It is used to treat bacterial infections in animals, such as bovine respiratory disease, swine dysentery, and necrotic enteritis in poultry. Florfenicol amine is also used to treat bacterial infections in fish, such as bacterial gill disease, vibriosis, and furunculosis. In addition, florfenicol amine is used as an antifungal in aquaculture.
Wissenschaftliche Forschungsanwendungen
Veterinärmedizin: Behandlung von bakteriellen Infektionen
Florfenicol-amin wird in der Veterinärmedizin häufig als breitbandwirksames bakteriostatisches Antibiotikum eingesetzt. Es ist gegen eine Vielzahl von grampositiven und gramnegativen Bakteriengruppen wirksam. Die Verbindung wirkt, indem sie die ribosomale Aktivität hemmt, wodurch die bakterielle Proteinsynthese gestört wird .
Aquakultur: Krankheitsmanagement bei Wassertieren
In der Aquakultur wird this compound zur Behandlung von Krankheiten bei Nutz- und Wassertieren eingesetzt. Seine Wirksamkeit bei der Behandlung bakterieller Infektionen bei Fischen und anderen marinen Lebensformen ist gut dokumentiert, was es zu einem wichtigen Bestandteil im Gesundheitsmanagement von Aquakulturbetrieben macht .
Entzündungshemmende Eigenschaften
Untersuchungen haben gezeigt, dass this compound entzündungshemmende Eigenschaften besitzt. Es kann zu einer deutlichen Reduktion der Immunzellproliferation und Zytokinproduktion führen, die Schlüsselfaktoren in der Entzündungsreaktion sind .
Nanotechnologie: Verbesserte Abgabe und Wirksamkeit
Der potenzielle Einsatz der Nanotechnologie zur Verbesserung der Abgabe und Wirksamkeit von this compound ist ein aufstrebendes Feld. Nanopartikel können verwendet werden, um die Löslichkeit, Stabilität und Bioverfügbarkeit zu verbessern, wodurch das therapeutische Potenzial erhöht wird .
Rückstandsverarmungsstudien
Studien zur Rückstandsverarmung von this compound, insbesondere in den Krallen von Broilern, sind für die Lebensmittelsicherheit von Bedeutung. Diese Studien beurteilen die Konzentrationen von this compound und seinen Metaboliten in essbaren Geweben, um sicherzustellen, dass sie innerhalb der sicheren Grenzen für den menschlichen Verzehr liegen .
Analytischer Referenzstandard
This compound dient als analytischer Referenzstandard zur Bestimmung der Analytkonzentrationen in verschiedenen biologischen Matrizen. Diese Anwendung ist entscheidend in der veterinärmedizinischen Drogenanalyse und gewährleistet die Qualität und Sicherheit von Tierprodukten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Florfenicol amine, a derivative of Florfenicol, primarily targets the 50S ribosomal subunit of bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .
Mode of Action
Florfenicol amine operates by binding to the 50S ribosomal subunit within the bacterial cell . This binding inhibits peptide bond formation, thereby disrupting protein synthesis . Resistance to Florfenicol may occur due to decreased cell permeability or a mutation in the 50S ribosomal subunit .
Biochemical Pathways
The primary biochemical pathway affected by Florfenicol amine is bacterial protein synthesis. By inhibiting the 50S ribosomal subunit, Florfenicol amine prevents the formation of peptide bonds, which are essential for creating proteins . This disruption in protein synthesis hampers the growth and proliferation of bacteria, leading to their eventual death .
Pharmacokinetics
Florfenicol amine exhibits favorable pharmacokinetic properties. In a study conducted on chickens, Florfenicol-loaded niosomes (FLNs) showed a substantially higher maximum plasma concentration (Cmax) of Florfenicol compared to free Florfenicol . Furthermore, FLNs demonstrated a significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability . The lethal dose (LD50) values for both free Florfenicol and FLNs exceeded 5 g/kg of body weight, suggesting a high safety profile .
Result of Action
The primary result of Florfenicol amine’s action is the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection. In addition, Florfenicol amine has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .
Action Environment
The action of Florfenicol amine can be influenced by various environmental factors. For instance, its low solubility in water can make it challenging to formulate aqueous solutions using organic solvents . The development of novel nanocarriers like niosomes has shown promise in enhancing the therapeutic efficacy of florfenicol . These nanocarriers can improve the oral bioavailability of Florfenicol, thereby augmenting its antibacterial activity .
Biochemische Analyse
Biochemical Properties
Florfenicol amine interacts with various biomolecules in the body. The primary mechanism of action of florfenicol, and by extension florfenicol amine, is the inhibition of protein synthesis at the prokaryotic ribosome . This interaction disrupts bacterial protein synthesis, making it an effective antibacterial agent .
Cellular Effects
Florfenicol amine, like florfenicol, has significant effects on various types of cells and cellular processes. It influences cell function primarily by inhibiting bacterial protein synthesis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cells .
Molecular Mechanism
Florfenicol amine exerts its effects at the molecular level primarily through its interaction with the prokaryotic ribosome . By binding to the ribosome, it prevents peptide bond formation, thereby inhibiting protein synthesis . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .
Temporal Effects in Laboratory Settings
The effects of florfenicol amine change over time in laboratory settings. After administration, florfenicol is rapidly absorbed and slowly eliminated, with florfenicol amine being more slowly eliminated compared to florfenicol . Over time, florfenicol amine is mostly excreted through urine .
Dosage Effects in Animal Models
In animal models, the effects of florfenicol amine vary with different dosages. For instance, in donkeys administered florfenicol, the pharmacokinetic parameters of florfenicol amine were characterized by a long elimination half-life . The dosage and the animal model used can influence the absorption, distribution, metabolism, and excretion of florfenicol amine .
Metabolic Pathways
Florfenicol amine is involved in metabolic pathways as a metabolite of florfenicol .
Transport and Distribution
Florfenicol amine is transported and distributed within cells and tissues in the body. After administration, florfenicol is rapidly absorbed and then metabolized to form florfenicol amine . The distribution of florfenicol amine in the body depends on several factors, including the dosage and the specific animal model .
Eigenschaften
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLQDVLAXIKK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227460 | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76639-93-5 | |
| Record name | Florfenicol amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


